2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core with a chloromethylphenoxyethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Chloromethylphenoxyethylsulfanyl Group: This step involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to form 2-(4-chloro-3-methylphenoxy)ethyl chloride. Finally, this chloride is reacted with 1-methyl-1H-1,3-benzodiazole-2-thiol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the benzodiazole core suggests potential binding to DNA or proteins, while the chloromethylphenoxyethylsulfanyl group may enhance its ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole
- 2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole
- 2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole
Uniqueness
The unique combination of the chloromethylphenoxyethylsulfanyl group with the benzodiazole core distinguishes 2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole from other similar compounds. This unique structure may confer specific biological activities and physicochemical properties that are not present in other related compounds.
Properties
Molecular Formula |
C17H17ClN2OS |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C17H17ClN2OS/c1-12-11-13(7-8-14(12)18)21-9-10-22-17-19-15-5-3-4-6-16(15)20(17)2/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
WFDPOQLEPCFMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.